Tegafur, chemically known as 5-fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione, is a prodrug of 5-fluorouracil (5-FU) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It serves as an antineoplastic agent, specifically a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine []. In essence, Tegafur is administered in an inactive form and subsequently metabolized within the body to release the active anticancer agent, 5-FU [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
The primary chemical reaction involving Tegafur is its conversion to 5-fluorouracil (5-FU) within the body. This biotransformation is catalyzed by enzymes, primarily cytochrome P450 enzymes (CYP1A2, CYP2A6, CYP2C8) in the liver [, ]. Additionally, cytosolic thymidine phosphorylase (dThdPase) also contributes to this conversion []. The presence of uracil, a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), can enhance the conversion of Tegafur to 5-FU and sustain 5-FU levels in the body [, , , , ].
Tegafur itself is not directly cytotoxic. Its mechanism of action relies on its conversion to 5-FU [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. 5-FU then exerts its antitumor activity through two primary mechanisms:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: